molecular formula C13H22O4S B583214 Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 247078-58-6

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B583214
CAS No.: 247078-58-6
M. Wt: 274.375
InChI Key: DEESZEDZRHEUOI-ZWNOBZJWSA-N
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Description

Historical Development and Discovery

The discovery of camphorsulfonic acid derivatives traces back to the early 20th century, when sulfonation reactions of camphor were first explored. Camphorsulfonic acid itself was synthesized via the sulfonation of camphor using sulfuric acid and acetic anhydride, a process that involves retro-semipinacol and semipinacol rearrangements to achieve the final product. The esterification of camphorsulfonic acid with isopropyl alcohol to form Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate emerged later as part of efforts to develop chiral resolving agents. This compound gained prominence in the 1990s for its role in asymmetric catalysis and pharmaceutical intermediate synthesis.

Nomenclature and Systematic Classification

The compound’s nomenclature reflects its bicyclic structure and stereochemistry. Key designations include:

Systematic Name Common Synonyms
Propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate Isopropyl (1S)-(+)-10-Camphorsulfate; Camphor Impurity 9; (S,R)-Camphorsulfonic acid Isopropyl Ester

The International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the bicyclo[2.2.1]heptane skeleton, the (1S,4R) configuration, and the isopropyl sulfonate ester group. Its CAS Registry Number, 247078-58-6, uniquely identifies it in chemical databases.

Position within Camphorsulfonate Derivative Family

This compound belongs to the camphorsulfonate ester family, characterized by sulfonic acid esters of camphor derivatives. A comparison with related esters highlights its structural distinctiveness:

Compound Molecular Formula Molecular Weight Key Features
Sodium camphorsulfonate C10H15NaO4S 246.27 Water-soluble chiral counterion
Methyl camphorsulfonate C11H18O4S 246.33 Methyl ester variant
Isopropyl camphorsulfonate (this compound) C13H22O4S 274.38 Bulkier ester group enhancing lipophilicity

The isopropyl ester’s increased steric bulk compared to methyl or sodium derivatives makes it preferable for nonpolar reaction environments.

Stereochemical Significance of (1S,4R) Configuration

The (1S,4R) configuration is critical to the compound’s function in enantioselective processes. The bicyclo[2.2.1]heptane framework imposes rigid stereoelectronic constraints, enabling precise spatial control in reactions. Key aspects include:

  • Chiral Induction : The (1S,4R) configuration directs nucleophilic attacks or coordination events in asymmetric catalysis, as seen in the synthesis of indole and quinolone derivatives.
  • Resolution Applications : Its enantiopure form resolves racemic mixtures of amines via diastereomeric salt formation, leveraging the camphor scaffold’s inherent chirality.
  • Synthetic Intermediates : The stereochemistry is preserved in downstream products, such as pharmaceuticals requiring defined spatial arrangements.

X-ray crystallography confirms the (1S,4R) absolute configuration, with the sulfonate group occupying an exo position relative to the bicyclic system.

Properties

IUPAC Name

propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEESZEDZRHEUOI-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247078-58-6
Record name 247078-58-6
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Preparation Methods

Diels-Alder Cycloaddition

The reaction between cyclopentadiene and C₃–C₄ acyclic olefins (e.g., 2-butene) under thermal or catalytic conditions yields substituted bicyclo[2.2.1]heptane derivatives. For example:

  • 2-Butene and cyclopentadiene react at 150–200°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene , which is isomerized using acidic catalysts (e.g., AlCl₃) to 2-methylene-3-methylbicyclo[2.2.1]heptane .

  • 1-Butene derivatives produce 2-ethylidenebicyclo[2.2.1]heptane , highlighting the versatility of olefin choice in tailoring substituents.

Norbornane Oxidation

Norbornane (bicyclo[2.2.1]heptane) serves as a precursor for functionalized derivatives. Oxidation with nitric acid and trifluoroacetic acid at 45–50°C introduces hydroxyl groups, as demonstrated in the synthesis of bicyclo[2.2.1]heptan-4-ol (40% yield). Subsequent ketone formation at the 2-position likely involves PCC (pyridinium chlorochromate) or Jones oxidation .

Stereochemical Control at the 1-Position

Introducing the (1S,4R) configuration requires chiral auxiliaries or asymmetric catalysis.

Chiral Resolution

Racemic mixtures of the bicyclic alcohol intermediate are resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid).

Asymmetric Hydrogenation

Ruthenium-BINAP complexes enable enantioselective hydrogenation of exocyclic alkenes in bicyclo[2.2.1]heptene derivatives, achieving >90% enantiomeric excess (ee).

Methanesulfonate Esterification

The hydroxymethyl group at the 1-position is converted to the methanesulfonate ester through a two-step process.

Sulfonation Reaction

The alcohol reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine or DMAP (4-dimethylaminopyridine) to form the intermediate mesylate. Typical conditions include:

  • 0–5°C in dichloromethane or THF

  • 1.2–1.5 equivalents of MsCl

  • Reaction completion within 2–4 hours .

Isopropyl Esterification

The mesylate undergoes nucleophilic displacement with isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF ) to yield the final sulfonate ester. Key parameters include:

  • 60–80°C for 6–12 hours

  • 3–4 equivalents of isopropyl alcohol

  • 85–90% yield after purification via silica gel chromatography.

Optimization and Scalability

Solvent Selection

Aromatic solvents (e.g., xylene) improve thermal stability during sulfonation, reducing side reactions like hydrolysis.

Catalytic Isomerization

Palladium on carbon (Pd/C) facilitates double-bond isomerization in the bicyclic core, enhancing regioselectivity for the 1-position.

Purification Strategies

  • Aqueous sodium bicarbonate washes remove excess MsCl and HCl byproducts.

  • Reduced-pressure distillation isolates the product with >99% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Stereoselectivity
Diels-Alder + Isomer2-ButeneCycloaddition, Isomerization65–75Moderate
Norbornane OxidationNorbornaneOxidation, Resolution40–50Low
Asymmetric Hydrogen.BicyclohepteneHydrogenation, Sulfonation70–80High

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at the 7-position slow sulfonation kinetics, necessitating extended reaction times.

  • Acid Sensitivity : The 2-oxo group predisposes the compound to aldol condensation under basic conditions, requiring pH-controlled environments.

Industrial-Scale Production

Patent EP2543662A1 outlines a scalable process using thin-film distillation to minimize thermal degradation during solvent removal. Pilot studies report 82% yield at 50 kg batch sizes .

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The ketone group in the bicyclic structure can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of new esters or amides depending on the nucleophile used.

    Reduction: Conversion of the ketone to a secondary alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is utilized in various fields of scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: Used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exerts its effects is primarily through its reactivity as an ester. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The bicyclic structure provides rigidity and specific steric properties, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonate/Sulfonamide Derivatives

The target compound’s structural analogs differ primarily in substituents attached to the methanesulfonate group or bicyclic core. Key examples include:

Compound Name Substituent/R-Group Molecular Weight Key Properties/Applications References
Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate Methyl ester 246.32 Smaller ester group; higher reactivity
Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate Sodium sulfonate 232.30 Ionic, water-soluble; pharmaceutical use
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-isopropylphenyl)methanesulfonamide N-(4-isopropylphenyl) sulfonamide - Enhanced lipophilicity; potential bioactivity
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride Sulfonyl chloride 250.75 Reactive intermediate for synthesis
  • Ester vs. Sulfonamide : The isopropyl ester in the target compound offers moderate steric bulk compared to methyl esters (e.g., Methyl ester in ), which may slow hydrolysis rates. Sulfonamide derivatives (e.g., ) exhibit reduced reactivity due to the N–S bond stability, making them suitable for prolonged biological activity.
  • Ionic vs. Neutral Forms : The sodium sulfonate derivative () is highly water-soluble, ideal for formulation, whereas neutral esters (e.g., target compound) are more lipophilic, favoring membrane permeability.

Stereochemical and Configurational Differences

  • Racemic vs. Enantiopure Forms : [(1SR,4RS)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid () is racemic, contrasting with the enantiopure (1S,4R) configuration of the target compound. Stereochemistry critically impacts biological target binding and metabolic pathways.
  • Bicyclic Core Modifications : Derivatives like 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide () retain the core but introduce dimethylamine groups, altering electronic properties and hydrogen-bonding capacity.

Reactivity and Stability

  • Sulfonyl Chlorides : ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride () is highly reactive, serving as a precursor for esterification or amidation. In contrast, sulfonate esters (e.g., target compound) are more stable but hydrolyze under acidic/basic conditions to yield sulfonic acids.
  • Hydrolysis Rates : Methyl esters () hydrolyze faster than bulkier isopropyl esters due to reduced steric hindrance, impacting shelf-life and metabolic degradation.

Biological Activity

Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS No. 247078-58-6) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22O4SC_{13}H_{22}O_{4}S, with a molecular weight of 274.38 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Research indicates that compounds similar to this compound may influence various biological pathways:

  • Neuropharmacological Effects : Compounds in this class have been shown to interact with neurotransmitter systems, particularly the NMDA receptor, which is crucial in neurodegenerative diseases and psychiatric disorders .
  • Antifungal Activity : Related compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections .

Case Studies

  • Neurodegenerative Disorders : A study highlighted the efficacy of sulfonate derivatives in models of neurodegeneration, indicating a protective effect against neuronal loss . These findings suggest that this compound may also exhibit similar properties.
  • Anxiety and Affective Disorders : Research into the pharmacological profile of related compounds revealed their potential as anxiolytics and mood stabilizers by modulating glutamatergic transmission .

Data Table: Biological Activities

Activity Mechanism Reference
NeuroprotectionNMDA receptor antagonism
AntifungalDisruption of fungal cell wall synthesis
AnxiolyticModulation of GABAergic activity

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, assessing its biological properties:

  • Synthesis Techniques : Various synthetic routes have been explored to enhance yield and purity, critical for biological assays .
  • In Vitro Studies : Preliminary in vitro assays indicate significant activity against specific fungal strains and neuroprotective effects in neuronal cultures exposed to oxidative stress .

Q & A

Q. Methodological Answer :

  • Chiral HPLC : Employ a C18 column with isopropyl alcohol/hexane (5:95) mobile phase to resolve enantiomers (retention time ~7.5 min) .
  • NMR spectroscopy : Key signals include δ 1.05–1.15 ppm (isopropyl CH3_3), δ 3.45–3.60 ppm (sulfonate CH2_2), and δ 2.70–2.85 ppm (bicyclic H) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+Na]+^+ at m/z 315.2) .

Advanced: What strategies can resolve contradictory data regarding the compound’s stability under different pH conditions?

Methodological Answer :
Contradictions may arise from solvent choice or impurity interference. Systematic approaches include:

  • pH-rate profiling : Conduct stability studies in buffered solutions (pH 1–12) at 25°C, monitoring degradation via HPLC every 24 hours .
  • Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., bicyclic alcohol or sulfonic acid derivatives) .
  • Control variables : Exclude light and oxygen by conducting experiments under nitrogen in amber vials .

Q. Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (H314: Causes severe skin burns) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261/P271) .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis .

Advanced: How can computational modeling predict interactions of this sulfonate with enzymatic targets?

Q. Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to enzymes like cytochrome P450 or serine hydrolases. Focus on hydrophobic pockets accommodating the bicyclic core .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess sulfonate-enzyme complex stability, measuring RMSD and hydrogen bond persistence .
  • Validation : Compare predicted IC50_{50} values with enzymatic assays (e.g., fluorescence-based inhibition studies) .

Basic: What solvents are compatible with this compound for reaction or formulation studies?

Q. Methodological Answer :

  • Polar aprotic solvents : DMSO, DMF, and acetonitrile enhance solubility for reactions (~50 mg/mL) .
  • Avoid protic solvents : Methanol/water mixtures induce hydrolysis; use only in cold, buffered conditions if necessary .

Advanced: How does the isopropyl group impact the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Lipophilicity : The isopropyl moiety increases logP by ~0.8 units, enhancing membrane permeability (Caco-2 assay data) .
  • Metabolic stability : CYP3A4-mediated oxidation of the isopropyl group generates a tertiary alcohol metabolite; use hepatocyte microsomal assays to quantify clearance .

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